Cas no 5638-76-6 (Betahistine)

Betahistine 化学的及び物理的性質
名前と識別子
-
- N-Methyl-2-(pyridin-2-yl)ethanamine
- 2-(2-Methylaminoethyl)pyridine
- 2-(Methylaminoethyl)pyridine
- 2-[2-(METHYLAMINO)ETHYL]PYRIDINE
- Betahistine
- N-methyl-2-pyridin-2-ylethanamine
- N-Methyl-N-(2-pyridin-2-ylethyl)amine
- N-Methyl-N-[2-(2-pyridyl)ethyl]amine
- N-[2-(2-Pyridyl)ethyl]-N-methylamine
- NSC 42617
- OBE 101
- Y-G 14
- [2-(2-Pyridyl)ethyl]methylamine
- beta-Histine
- CS-0009496
- N-methyl-2-pyridin-2-yl-ethanamine;hydrochloride
- UNII-X32KK4201D
- EN300-17834
- Methyl-(2-pyridin-2-yl-ethyl)-amine
- NCGC00093362-02
- N-methyl-2-(2-pyridinyl)ethanamine;hydrochloride
- 2-(beta-Methylaminoethyl)pyridine
- cid_203875
- SB17406
- N-Methyl-N-.beta.-(2-pyridyl)ethylamine
- 2-(2(methylamino)ethyl)pyridine
- Prestwick1_000543
- N-Methyl-2-pyridineethylamine
- EINECS 227-086-4
- AB00053577
- methyl-(2-pyridin-2-yl-ethyl)amine
- Prestwick3_000543
- KBio2_000754
- Betahistine [INN:BAN]
- Serc base
- Betahistinum
- NSC-42617
- NCGC00093362-03
- (2-(2-Pyridyl)ethyl)methylamine
- BRD-K91315211-300-02-4
- BETAHISTINE [INN]
- PS-4217
- N-Methyl-2-pyridineethanamine
- Betahistina
- AB00053577_12
- PT 9 base
- HMS3886O12
- Betahistine dihdrochloride
- Spectrum5_001393
- FT-0622910
- SPBio_001261
- 2-(2-methylamino-ethyl)-pyridine
- SPBio_002506
- (2-Methylaminoethyl)pyridine
- PYRIDINE, 2-(2-(METHYLAMINO)ETHYL)-
- GTPL11937
- Vasomotal
- methyl[2-(pyridin-2-yl)ethyl]amine
- BSPBio_003410
- 2-(.beta.-Methylaminoethyl)pyridine
- 2-(2-(Methylamino)ethyl)pyridine
- Betahistine (INN)
- Serc
- Spectrum4_000254
- BCP16849
- KBio2_003322
- Betahistine free base
- 2-(2-Methylaminoethyl)pyridine, 97%
- D07522
- Sinmenier (free base)
- KBioGR_000688
- 2-Pyridineethanamine, N-methyl-
- BRN 0112294
- HY-B0524
- Methyl-(2-pyridin-2-ylethyl)amine
- CCG-266132
- CHEMBL24441
- DivK1c_000602
- 5638-76-6
- Q368995
- Ethyl nipicotate
- NINDS_000602
- KBio2_005890
- Prestwick0_000543
- s5619
- N-Methyl-2-(2-pyridinyl)ethanamine #
- Betahistine hydrochloride
- MFCD00006362
- AR1013
- FT-0669217
- Vestibo
- BETAHISTINE [MART.]
- Spectrum3_001735
- MLS000028903
- 2-[2-(N-methylamino)ethyl]pyridine
- Betaistina [DCIT]
- AB00053577_13
- EC 227-086-4
- BETAHISTINE [WHO-DD]
- SMR000059096
- 2-(2-methylaminoethyl) pyridine
- Pyridine, 2-[2-(methylamino)ethyl]-
- BSPBio_000585
- Pyridine, 2-(2-methylaminoethyl)-
- CHEBI:35677
- 5638-76-6 (free base)
- N-Methyl-2-(2-pyridinyl)ethanamine
- BETAHISTINE [MI]
- KBio1_000602
- Betaistina
- N-methyl-2-(pyridine-2-yl)ethanamine
- F2158-0901
- Betahistina [INN-Spanish]
- Spectrum_000274
- methyl-[2-(2-pyridyl)ethyl]amine;hydrochloride
- SCHEMBL125582
- X32KK4201D
- Spectrum2_001191
- HISTALEAN
- DTXSID3022665
- EX-A921
- AKOS BBS-00002883
- Q-200707
- N-Methyl-2-(pyridin-2-yl)ethan-1-amine
- BPBio1_000645
- NS00006018
- SBI-0051588.P003
- KBioSS_000754
- Betahistinum [INN-Latin]
- Prestwick2_000543
- .beta.-Histine
- DB06698
- N-Methyl-N-beta-(2-pyridyl)ethylamine
- N-methyl-2-pyridin-2-ylethaneamine
- OBE101
- NSC42617
- Vestibo (TN)
- IDI1_000602
- AKOS000255727
- BDBM96589
- BETAHISTINE [VANDF]
- SB37365
- BRD-K91315211-334-02-3
- KBio3_002630
- methyl(2-pyridinyl)ethylamine
- BRD-K91315211-300-05-7
- STK801447
- Betahistine?
- BRD-K91315211-300-06-5
- BBL004908
- DB-052905
-
- MDL: MFCD00006362
- インチ: InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3
- InChIKey: UUQMNUMQCIQDMZ-UHFFFAOYSA-N
- ほほえんだ: CNCCC1=CC=CC=N1
計算された属性
- せいみつぶんしりょう: 136.10000
- どういたいしつりょう: 136.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 83.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- トポロジー分子極性表面積: 24.9A^2
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 0.984 g/mL at 25 °C(lit.)
- ふってん: 113-114 °C/30 mmHg(lit.)
- フラッシュポイント: 華氏温度:206.6°f
摂氏度:97°c - 屈折率: n20/D 1.518(lit.)
- ようかいど: 可溶性(159 g/l)(25ºC)、
- PSA: 24.92000
- LogP: 1.23440
- ようかいせい: 未確定
- マーカー: 13,1181
Betahistine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN2735
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:UT5552000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8 °C
- セキュリティ用語:S26-S37/39
Betahistine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Betahistine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB224201-100 g |
N-Methyl-N-[2-(2-pyridyl)ethyl]amine; 95% |
5638-76-6 | 100g |
€861.00 | 2023-01-26 | ||
TRC | B324005-1000mg |
Betahistine |
5638-76-6 | 1g |
$ 178.00 | 2023-04-18 | ||
Life Chemicals | F2158-0901-10g |
methyl[2-(pyridin-2-yl)ethyl]amine |
5638-76-6 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Life Chemicals | F2158-0901-0.25g |
methyl[2-(pyridin-2-yl)ethyl]amine |
5638-76-6 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B873722-100mg |
Betahistine |
5638-76-6 | 97% | 100mg |
¥298.00 | 2022-01-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4195-200 mg |
Betahistine |
5638-76-6 | 99.87% | 200mg |
¥625.00 | 2022-04-26 | |
Life Chemicals | F2158-0901-2.5g |
methyl[2-(pyridin-2-yl)ethyl]amine |
5638-76-6 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Apollo Scientific | OR22222-5g |
2-[2-(Methylamino)ethyl]pyridine |
5638-76-6 | 95% | 5g |
£53.00 | 2024-08-03 | |
TRC | B324005-5g |
Betahistine |
5638-76-6 | 5g |
$ 402.00 | 2023-04-18 | ||
MedChemExpress | HY-B0524-500mg |
Betahistine |
5638-76-6 | 98.04% | 500mg |
¥560 | 2024-05-24 |
Betahistine 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
Betahistineに関する追加情報
Introduction to Betahistine (CAS No. 5638-76-6)
Betahistine, a compound with the chemical name 2-(2-pyridyl)-α-(2-hydroxyethyl)histamine, is widely recognized for its pharmacological properties and therapeutic applications. Its unique chemical structure and biological activity have made it a subject of extensive research in the field of pharmaceutical chemistry. With a CAS number 5638-76-6, Betahistine is synthesized through precise chemical processes that ensure its purity and efficacy. This introduction delves into the compound's properties, mechanisms of action, clinical applications, and the latest research findings that underscore its significance in modern medicine.
The molecular formula of Betahistine is C₉H₁₃N₃O, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. This arrangement contributes to its ability to interact with various biological targets, primarily histamine receptors in the human body. The presence of a pyridine ring and a hydroxyethyl group in its structure enhances its solubility and bioavailability, making it an effective therapeutic agent.
Betahistine is classified as a histamine H₃ receptor antagonist and D₂ receptor agonist. Its dual mechanism of action is crucial for its therapeutic effects. By blocking H₃ receptors, Betahistine increases the release of histamine in the brain, which can alleviate symptoms associated with dizziness and vertigo. Simultaneously, its activation of D₂ receptors contributes to improved blood flow in the brain, which is beneficial for conditions like vascular headaches and tinnitus.
One of the most significant applications of Betahistine is in the treatment of vertigo and dizziness associated with Ménière's disease. Ménière's disease is a disorder characterized by episodes of vertigo, hearing loss, tinnitus, and a sensation of fullness in the ear. Clinical studies have demonstrated that Betahistine can significantly reduce the frequency and severity of vertigo attacks by enhancing vestibular function and improving cerebral circulation.
Recent research has also explored the potential benefits of Betahistine in other neurological disorders. Studies indicate that it may have neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate histamine receptors may help in reducing oxidative stress and inflammation in the brain, which are key factors in these neurodegenerative diseases.
The pharmacokinetics of Betahistine are well-studied, with absorption occurring rapidly after oral administration. Its peak plasma concentration is typically reached within one hour, allowing for quick onset of action. The compound has a relatively short half-life, necessitating multiple daily doses for sustained therapeutic effects. However, this property also minimizes the risk of accumulation and side effects.
When comparing Betahistine with other medications used for vertigo and dizziness, several advantages emerge. Unlike some antihistamines that can cause sedation or dry mouth as side effects, Betahistine generally exhibits fewer adverse reactions. Its targeted action on specific receptors reduces the likelihood of systemic side effects, making it a preferred choice for many patients.
The manufacturing process of Betahistine adheres to stringent quality control measures to ensure consistency and purity. The synthesis involves multiple steps, including condensation reactions between pyridine derivatives and histidine analogs. Each step is carefully monitored to prevent impurities from affecting the final product's efficacy.
Regulatory agencies worldwide have approved Betahistine for use in various formulations, including tablets and injections. These formulations are designed to deliver optimal doses while maintaining patient convenience. The availability of different formulations allows healthcare providers to tailor treatment plans according to individual patient needs.
Emerging research also suggests potential applications of Betahistine in cardiovascular health. Studies have indicated that it may improve endothelial function by enhancing nitric oxide production. This effect could make Betahistine useful in managing conditions like peripheral artery disease where improved blood flow is beneficial.
The safety profile of Betahistine has been thoroughly evaluated through numerous clinical trials. These trials have consistently shown that the compound is well-tolerated when used as directed. Common side effects include mild gastrointestinal discomfort and headache, which are usually transient and resolve without intervention.
In conclusion,Betahistine (CAS No. 5638-76-6)is a versatile compound with significant therapeutic potential in treating neurological disorders such as vertigo and dizziness associated with Ménière's disease. Its unique mechanism of action involving histamine receptors makes it an effective option with minimal side effects compared to other medications available on the market today.
5638-76-6 (Betahistine) 関連製品
- 244094-72-2(Betahistine-d)
- 2706-56-1(2-(2-Aminoethyl)pyridine)
- 6304-26-3(Ethyl2-(pyridin-2-yl)ethylamine)
- 2229070-05-5(1-2-(2,5-dimethoxypyridin-4-yl)ethylcyclopropan-1-ol)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 1806005-30-0(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-5-iodopyridine)
- 2137721-43-6(Ethyl 5-bromo-2-(fluorosulfonyl)benzoate)
- 191346-50-6(2-(4-Fluorophenyl)-1-p-tolylethanone)
- 1189938-43-9(8-[1-(6-phenylpyridazin-3-yl)piperidine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane)
- 98138-19-3(3-methylbutane-1-sulfonamide)

